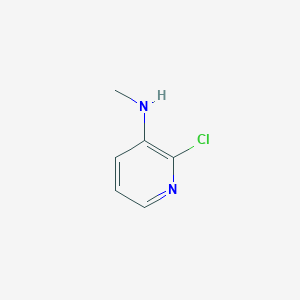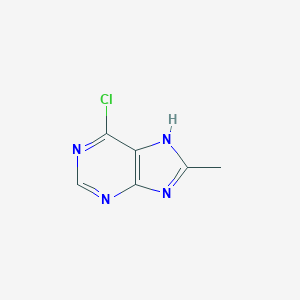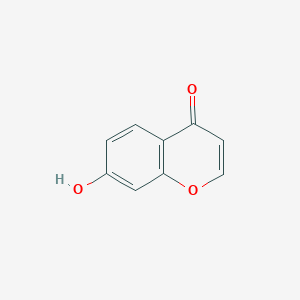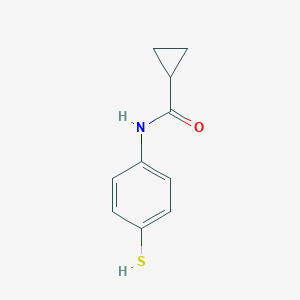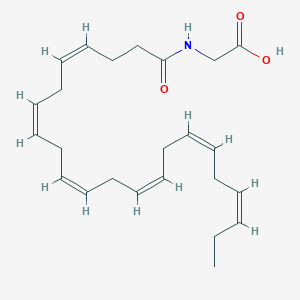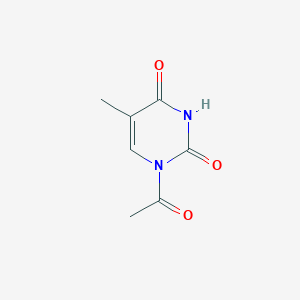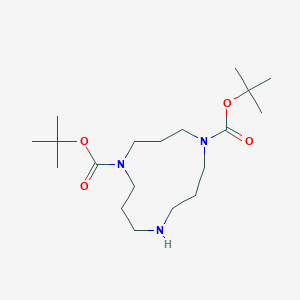
DiBoc TACD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate: is a chemical compound with the molecular formula C18H34N3O4 It is a derivative of triazacyclododecane, a macrocyclic compound containing three nitrogen atoms within a twelve-membered ring
Mechanism of Action
Target of Action
DiBoc TACD, also known as bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate or Ditert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate, is primarily used as a protecting agent in organic synthesis . Its primary targets are the amine groups present in various organic compounds .
Mode of Action
This compound interacts with its targets (amine groups) by introducing a tert-butoxycarbonyl (Boc) protecting group . This interaction results in the formation of N-tert-butoxycarbonyl or Boc derivatives . The Boc group serves as a protective group, particularly useful for the protection of amino groups in amino acids .
Biochemical Pathways
The introduction of the Boc group by this compound affects the biochemical pathways involving the targeted amine groups. The Boc group prevents these amine groups from participating in reactions that would be incompatible with the amine functional group . This allows for certain subsequent transformations to occur without interference from the amine group .
Pharmacokinetics
Like other organic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The primary result of this compound’s action is the protection of amine groups in organic compounds, allowing for selective reactions to occur . This protection can later be removed using moderately strong acids, such as trifluoroacetic acid . Thus, this compound plays a crucial role in facilitating complex organic synthesis processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction rate and efficiency of the Boc protection process can be affected by factors such as temperature, pH, and the presence of other chemical reagents . Furthermore, this compound itself is sensitive to moisture and should be stored under dry conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DiBoc TACD typically involves the reaction of 1,5,9-triazacyclododecane with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms in the triazacyclododecane ring attack the carbon atoms of the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,4,7-Triazacyclononane: Another triazacyclo compound with a nine-membered ring.
1,4,7,10-Tetraazacyclododecane: A tetraazacyclo compound with a twelve-membered ring.
Cyclen: A macrocyclic compound with four nitrogen atoms in a twelve-membered ring.
Uniqueness
Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis.
Properties
IUPAC Name |
ditert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O4/c1-18(2,3)25-16(23)21-12-7-10-20-11-8-13-22(15-9-14-21)17(24)26-19(4,5)6/h20H,7-15H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZOHTBLIFUGSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCCCN(CCC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
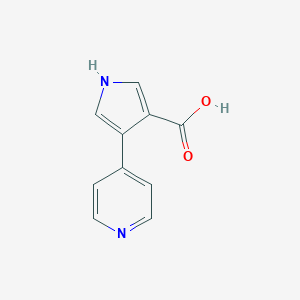
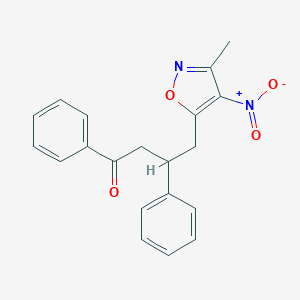
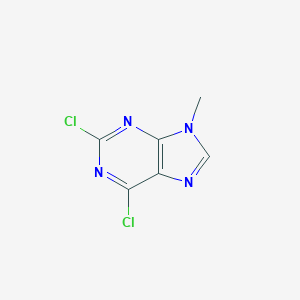
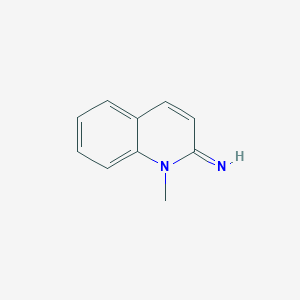
![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)

